![molecular formula C14H15N3O B2540712 N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide CAS No. 2411270-80-7](/img/structure/B2540712.png)
N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide” is a compound that contains a benzimidazole moiety . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . They possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
Scientific Research Applications
- Benzimidazole derivatives have shown significant antimicrobial properties. They inhibit the growth of bacteria, fungi, and parasites. For instance, some benzimidazole-based compounds exhibit antibacterial activity against Salmonella typhi and other pathogens .
- Reference :
- Benzimidazoles exhibit promising anticancer activity. Researchers have synthesized novel benzimidazole derivatives and evaluated their effects against various cancer cell lines. For example, compounds with benzimidazole scaffolds have been tested against lung, ovarian, melanoma, renal, prostate, and breast cancer cells .
- Reference :
- Recent research has explored benzimidazole derivatives as potential inhibitors of the interleukin-6 (IL-6)/JAK/STAT3 pathway. These compounds may have implications in inflammatory diseases and cancer .
- Reference :
Antimicrobial Activity
Anticancer Properties
Inhibition of IL-6/STAT3 Pathway
Inhibition Against Bacterial and Tuberculosis Strains
Mechanism of Action
Target of Action
The primary targets of N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide are cancer cells, specifically human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold influences the anticancer activity .
Mode of Action
N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide interacts with its targets by binding to the cancer cells. The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) enhances the anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring decreases the ability of inhibition .
Biochemical Pathways
Benzimidazole derivatives, which are structural isosters of naturally occurring nucleotides, can interact easily with the biopolymers of the living system .
Result of Action
N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide exhibits significant cytotoxicity against cancer cells. For example, compounds 10e (NSC D-762842/1) and 11s (NSC D-764942/1) have shown remarkable cytotoxicity with GI 50 values ranging between “0.589–14.3 µM” and “0.276–12.3 µM,” respectively, in the representative nine subpanels of human tumor cell lines .
properties
IUPAC Name |
N-[3-(benzimidazol-1-yl)propyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-6-14(18)15-9-5-10-17-11-16-12-7-3-4-8-13(12)17/h3-4,7-8,11H,5,9-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJYJLWHMHPHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCN1C=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.